An In-Depth Technical Guide to 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Morpholine Scaffold in Medicinal Chemistry
The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including low toxicity, metabolic stability, and its ability to improve the aqueous solubility of parent molecules. Its incorporation into drug candidates often leads to enhanced pharmacokinetic profiles. Within this important class of heterocyles, 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid stands out as a versatile bifunctional building block. The presence of a carboxylic acid and a protected amine on a conformationally defined morpholine ring makes it an attractive starting material for the synthesis of a diverse array of complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this valuable synthetic intermediate.
Chemical Properties and Characterization
2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid, often referred to as Boc-morpholin-2-yl-acetic acid, is a chiral compound that exists as two enantiomers, the (S)- and (R)-forms. The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for selective reactions at the carboxylic acid functionality, while the carboxylic acid itself provides a handle for amide bond formation and other derivatizations.
| Property | Data | Source |
| Molecular Formula | C₁₁H₁₉NO₅ | |
| Molecular Weight | 245.27 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Stereoisomer CAS Numbers | (S)-enantiomer: 1257850-82-0(R)-enantiomer: 1257848-48-8 |
Spectroscopic Data (Predicted and Representative)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protector as a singlet around 1.4-1.5 ppm. The protons on the morpholine ring would appear as a series of multiplets in the range of 2.5-4.0 ppm. The methylene protons of the acetic acid moiety would likely appear as a multiplet, the chemical shift of which would be influenced by the neighboring chiral center.
A patent for a structurally similar compound, 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid, reports the following ¹H NMR data (300 MHz, CDCl₃) which can serve as a reference for the Boc group and ring protons: δ 1.51 (s, 9H), 1.60-1.90 (m, 4H), 2.79-2.91 (m, 2H), 3.68-3.76 (m, 1H), 4.26-4.30 (m, 2H)[1].
¹³C NMR Spectroscopy: The carbon NMR would feature a signal for the carbonyl of the Boc group around 155 ppm and the carboxylic acid carbonyl around 170-180 ppm. The quaternary carbon of the tert-butyl group would be observed around 80 ppm, and the methyl carbons of the tert-butyl group would appear around 28 ppm. The carbons of the morpholine ring would resonate in the range of 40-70 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration for the carboxylic acid would be expected around 1700-1750 cm⁻¹, and the carbonyl of the Boc group would show a strong absorption band around 1680-1700 cm⁻¹.
Mass Spectrometry: High-resolution mass spectrometry would be expected to show the [M+H]⁺ ion at approximately m/z 246.1336 and the [M+Na]⁺ ion at approximately m/z 268.1155[2].
Synthesis and Reactivity
Synthetic Approach
While a specific, detailed, and published protocol for the synthesis of 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid is not widely available, a general retrosynthetic analysis suggests that it can be prepared from commercially available starting materials. A plausible synthetic route is outlined below.
Caption: Retrosynthetic analysis of the target molecule.
A potential synthetic strategy involves the cyclization of a suitably protected amino diol, followed by the introduction of the acetic acid side chain and subsequent Boc protection of the morpholine nitrogen. The chirality of the final product would be determined by the selection of a chiral starting material, such as a derivative of an amino acid.
Key Reactivity
The chemical utility of 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid stems from the orthogonal reactivity of its two functional groups.
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Carboxylic Acid Reactivity: The carboxylic acid moiety can readily participate in a variety of coupling reactions to form amide bonds. This is a cornerstone of its application in drug discovery, allowing for its conjugation to other molecular fragments. Standard peptide coupling reagents, such as HATU or EDC/HOBt, are typically employed for this transformation.
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Boc Group Deprotection: The Boc protecting group is stable under a wide range of reaction conditions but can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This deprotection unmasks the secondary amine of the morpholine ring, which can then be further functionalized, for example, through reductive amination or acylation.
Caption: Key reactions of the title compound.
Applications in Drug Discovery
2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The morpholine ring system is found in a number of approved drugs and clinical candidates, and this building block provides a straightforward way to incorporate this privileged scaffold.
One notable application is in the synthesis of peptide and non-peptide mimetics. The defined stereochemistry and conformational rigidity of the morpholine ring can be used to control the three-dimensional structure of a molecule, which is crucial for its interaction with biological targets such as enzymes and receptors.
A patent for the preparation of a complex molecule for the treatment of cancer describes a key step involving the coupling of a Boc-protected amino acid with another fragment in the presence of dicyclohexylcarbodiimide and 1-hydroxybenzotriazole[3]. This exemplifies the utility of Boc-protected amino acid derivatives in the synthesis of biologically active compounds.
Safety and Handling
Recommended Handling Precautions:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place. For the enantiomers, storage at 2-8°C is recommended[4].
Conclusion
2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature, coupled with the favorable properties of the morpholine scaffold, makes it an attractive starting point for the synthesis of a wide range of complex molecules. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in the development of the next generation of therapeutics.
References
- Google Patents. (WO2016170544A1) Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4.
- Google Patents. (WO2019232010A1) Process for preparing 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid.
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PubChem. 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid. [Link]
Sources
- 1. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]
- 2. PubChemLite - 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid (C11H19NO5) [pubchemlite.lcsb.uni.lu]
- 3. WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4-methylpentanamide - Google Patents [patents.google.com]
- 4. 1257850-82-0|(S)-2-(4-(tert-Butoxycarbonyl)morpholin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
